Cas no 2228168-63-4 (2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol)
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol
- 2228168-63-4
- EN300-1925670
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- Inchi: 1S/C10H13BrO2S/c1-13-9-6-7(3-2-4-14)5-8(11)10(9)12/h5-6,12,14H,2-4H2,1H3
- InChI Key: YGBSOTMFVYLVOP-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)CCCS)OC)O
Computed Properties
- Exact Mass: 275.98196g/mol
- Monoisotopic Mass: 275.98196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 30.5Ų
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925670-1g |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol |
2228168-63-4 | 1g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1925670-5g |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol |
2228168-63-4 | 5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1925670-10g |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol |
2228168-63-4 | 10g |
$4360.0 | 2023-09-17 | ||
| Enamine | EN300-1925670-0.05g |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol |
2228168-63-4 | 0.05g |
$851.0 | 2023-09-17 | ||
| Enamine | EN300-1925670-0.1g |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol |
2228168-63-4 | 0.1g |
$892.0 | 2023-09-17 | ||
| Enamine | EN300-1925670-0.25g |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol |
2228168-63-4 | 0.25g |
$933.0 | 2023-09-17 | ||
| Enamine | EN300-1925670-0.5g |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol |
2228168-63-4 | 0.5g |
$974.0 | 2023-09-17 | ||
| Enamine | EN300-1925670-1.0g |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol |
2228168-63-4 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1925670-2.5g |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol |
2228168-63-4 | 2.5g |
$1988.0 | 2023-09-17 | ||
| Enamine | EN300-1925670-5.0g |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol |
2228168-63-4 | 5g |
$2940.0 | 2023-06-02 |
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol
Chemical Profile of 2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol (CAS No. 2228168-63-4)
2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol, identified by the CAS number 2228168-63-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenolic derivatives, characterized by its bromine substituent, methoxy group, and a propyl sulfanyl side chain. The unique structural arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The bromo atom at the 2-position of the phenol ring enhances the electrophilicity of the aromatic system, facilitating nucleophilic substitution reactions that are pivotal in drug development. Concurrently, the methoxy group at the 6-position serves as an electron-donating moiety, influencing both the electronic and steric environment of the aromatic core. The presence of a 3-sulfanylpropyl side chain introduces polarity and potential hydrogen bonding capabilities, which can modulate interactions with biological targets.
In recent years, phenolic compounds have been extensively studied for their pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. The structural features of 2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol make it a promising candidate for further derivatization to develop novel therapeutic agents. For instance, modifications at the bromo and sulfanylpropyl positions could lead to compounds with enhanced binding affinity to specific enzymes or receptors.
Recent advancements in computational chemistry have enabled the rapid screening of such derivatives for their biological efficacy. Molecular docking studies suggest that this compound may interact with enzymes involved in metabolic pathways relevant to neurological disorders. The combination of electronic and steric effects from its substituents could potentially disrupt aberrant signaling pathways associated with conditions such as Alzheimer's disease or Parkinson's disease.
The methoxy group in particular has been implicated in enhancing drug bioavailability by reducing metabolic clearance. This property is particularly valuable in designing long-acting pharmaceuticals that require fewer dosing regimens. Additionally, the sulfur atom in the 3-sulfanylpropyl moiety offers another layer of chemical diversity, allowing for further functionalization through thiol-based reactions.
From a synthetic perspective, 2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol serves as a versatile building block for constructing more complex scaffolds. The availability of multiple reactive sites—namely the aromatic ring hydrogens adjacent to the bromine and methoxy groups, as well as the terminal carbon of the propyl sulfanyl chain—facilitates diverse synthetic strategies. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce aryl or vinyl groups at these positions.
One notable application lies in the development of photoactive compounds. The bromine substituent can participate in photoredox catalysis, enabling controlled functionalization under irradiation conditions. This approach has been increasingly utilized to generate enantiomerically pure compounds, which are often required for therapeutic applications due to their improved pharmacological profiles.
The sulfanyl group also opens avenues for coordination chemistry studies. Transition metals such as copper and palladium can bind to sulfur atoms, forming complexes that exhibit catalytic activity in various transformations. Such metallocomplexes are being explored for their potential use in organic synthesis and even as therapeutic agents themselves.
In conclusion, 2-bromo-6-methoxy-4-(3-sulfanylpropyl)phenol (CAS No. 2228168-63-4) represents a structurally intriguing compound with broad utility in pharmaceutical research. Its unique combination of electronic and steric features makes it an attractive scaffold for developing novel bioactive molecules targeting various diseases. As synthetic methodologies continue to evolve, this compound is poised to play an increasingly significant role in medicinal chemistry innovation.
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